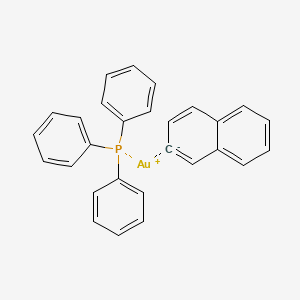
2-Naphthalenyl(triphenylphosphine)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenyl(triphenylphosphine)gold: is an organometallic compound that consists of a gold atom coordinated to a triphenylphosphine ligand and a 2-naphthalenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenyl(triphenylphosphine)gold typically involves the reaction of a gold precursor, such as gold chloride, with triphenylphosphine and 2-naphthalenylboronic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and microfluidic systems could be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-Naphthalenyl(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold nanoparticles.
Substitution: New gold complexes with different ligands.
科学的研究の応用
2-Naphthalenyl(triphenylphosphine)gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: The compound is employed in the synthesis of gold nanoparticles, which have applications in electronics, optics, and sensing.
Medicine: Gold complexes, including this compound, are being investigated for their potential anticancer and antimicrobial properties.
作用機序
The mechanism of action of 2-Naphthalenyl(triphenylphosphine)gold involves its interaction with various molecular targets. The gold atom can coordinate with sulfur-containing biomolecules, such as cysteine and glutathione, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in treating diseases like cancer and infections .
類似化合物との比較
- Triphenylphosphine gold(I) chloride
- Triphenylphosphine gold(I) cyanide
- Triphenylphosphine gold(I) thiolate
Comparison: 2-Naphthalenyl(triphenylphosphine)gold is unique due to the presence of the 2-naphthalenyl group, which can enhance its stability and reactivity compared to other triphenylphosphine gold(I) complexes. This structural difference can lead to variations in catalytic activity, biological interactions, and overall chemical behavior .
特性
分子式 |
C28H22AuP |
|---|---|
分子量 |
586.4 g/mol |
IUPAC名 |
gold(1+);2H-naphthalen-2-ide;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1 |
InChIキー |
UPVVYXIZMRUEBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


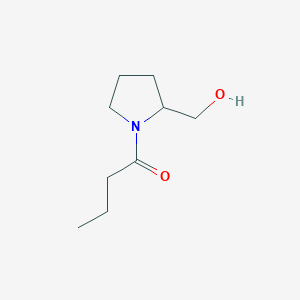
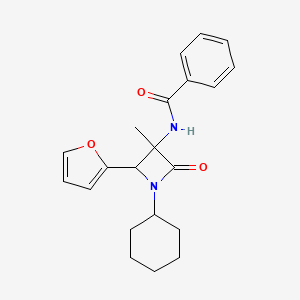
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)



![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
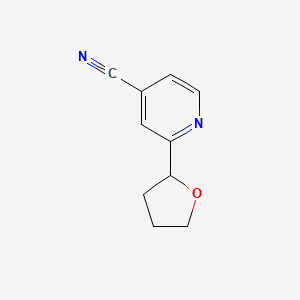
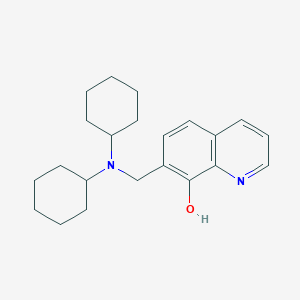
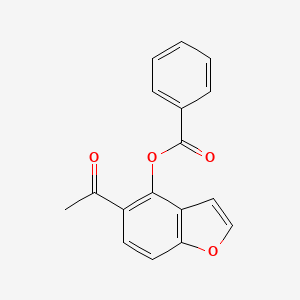
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
